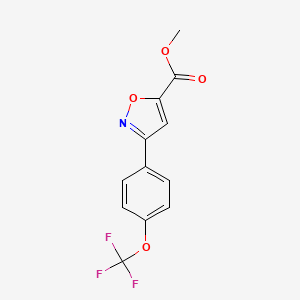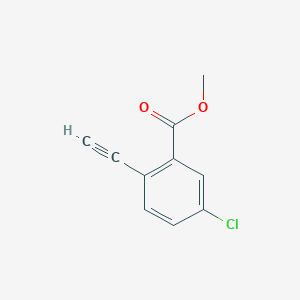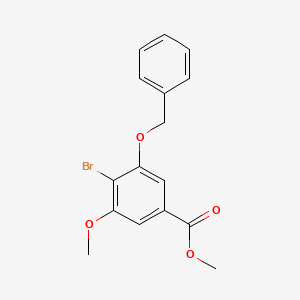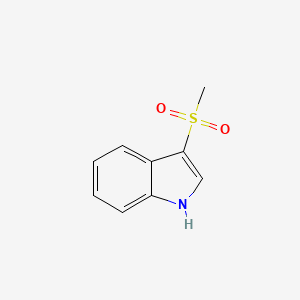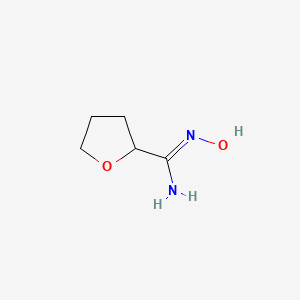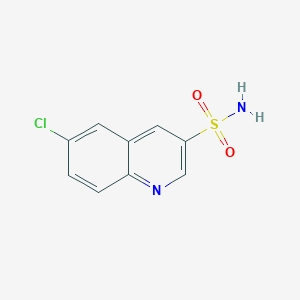![molecular formula C14H22N2O4 B1458209 Methyl 2-{[(4-hydroxycyclohexyl)carbamoyl]amino}cyclopent-1-ene-1-carboxylate CAS No. 1610377-05-3](/img/structure/B1458209.png)
Methyl 2-{[(4-hydroxycyclohexyl)carbamoyl]amino}cyclopent-1-ene-1-carboxylate
Descripción general
Descripción
“Methyl 2-{[(4-hydroxycyclohexyl)carbamoyl]amino}cyclopent-1-ene-1-carboxylate” is a chemical compound with the CAS Number: 1610377-05-3 . It has a molecular weight of 282.34 and its IUPAC name is methyl 2- (3- (4-hydroxycyclohexyl)ureido)cyclopent-1-ene-1-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H22N2O4/c1-20-13(18)11-3-2-4-12(11)16-14(19)15-9-5-7-10(17)8-6-9/h9-10,17H,2-8H2,1H3,(H2,15,16,19) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound is a solid . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Aplicaciones Científicas De Investigación
Hydrogen Bonding and Crystal Structures
Studies on anticonvulsant enaminones reveal insights into hydrogen bonding and crystal structures. For instance, research on different enaminones, including those with cyclohexene and carboxylate groups, highlights the importance of hydrogen bonding in defining the crystal structures of these compounds. These findings are crucial for understanding the molecular interactions and stability of related compounds, including the compound of interest (Kubicki, Bassyouni, & Codding, 2000).
Catalytic Aminocarbonylation
Research on the aminocarbonylation of iodobenzene and iodoalkenes using amino acid esters under conventional conditions and in ionic liquids demonstrates the utility of these processes in synthesizing 2-oxo-carboxamide type derivatives. This method's versatility and efficiency in yielding carboxamides suggest potential pathways for synthesizing similar compounds, including the target molecule (Müller et al., 2005).
Microwave-assisted Synthesis
Microwave-assisted synthesis has been applied to generate compounds with complex cyclic structures, indicating an efficient method for constructing molecules with intricate configurations. Such synthetic approaches could be relevant for the efficient production of the compound , suggesting a potential research application in organic synthesis (Onogi, Higashibayashi, & Sakurai, 2012).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2-[(4-hydroxycyclohexyl)carbamoylamino]cyclopentene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-20-13(18)11-3-2-4-12(11)16-14(19)15-9-5-7-10(17)8-6-9/h9-10,17H,2-8H2,1H3,(H2,15,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXQDPLTXVCHGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(CCC1)NC(=O)NC2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[(4-hydroxycyclohexyl)carbamoyl]amino}cyclopent-1-ene-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



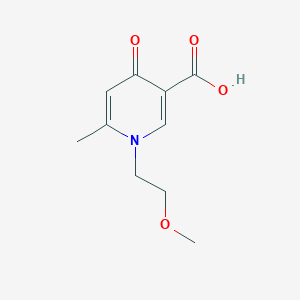

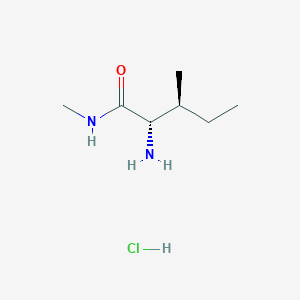
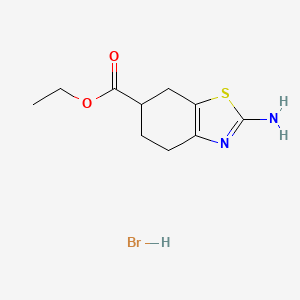
![1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone hydrochloride](/img/structure/B1458132.png)
![2-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine](/img/structure/B1458135.png)
